molecular formula C13H15N3O4 B11847802 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

Cat. No.: B11847802
M. Wt: 277.28 g/mol
InChI Key: XZNPLKDAEKBTIH-UHFFFAOYSA-N
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Description

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a dioxo-pyrrolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid typically involves a multi-step process. One common method is the condensation of 2-amino pyrroles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require mild temperatures and the use of catalysts to facilitate the formation of the pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid

InChI

InChI=1S/C13H15N3O4/c1-7-4-9-11(15(7)5-8-2-3-8)12(19)16(6-10(17)18)13(20)14-9/h4,8H,2-3,5-6H2,1H3,(H,14,20)(H,17,18)

InChI Key

XZNPLKDAEKBTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3CC3)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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